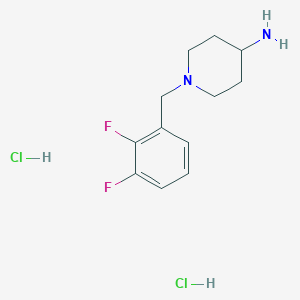

1-(2,3-Difluorobenzyl)piperidin-4-amine dihydrochloride

Descripción

Propiedades

IUPAC Name |

1-[(2,3-difluorophenyl)methyl]piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2N2.2ClH/c13-11-3-1-2-9(12(11)14)8-16-6-4-10(15)5-7-16;;/h1-3,10H,4-8,15H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVKEPSCUKFCDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=C(C(=CC=C2)F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(2,3-Difluorobenzyl)piperidin-4-amine dihydrochloride involves several steps. The starting material, 2,3-difluorobenzyl chloride, is reacted with piperidine to form 1-(2,3-difluorobenzyl)piperidine. This intermediate is then subjected to amination to introduce the amine group at the 4-position of the piperidine ring. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility .

Análisis De Reacciones Químicas

1-(2,3-Difluorobenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The fluorine atoms on the benzyl ring can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : 1-(2,3-Difluorobenzyl)piperidin-4-amine dihydrochloride serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to the development of novel compounds with specific properties .

2. Biology

- Biological Target Interactions : The compound is studied for its interactions with various biological targets, including neurotransmitter receptors. This research is crucial in understanding its potential roles in modulating biological pathways .

3. Medicine

- Therapeutic Potential : Ongoing research is investigating the compound's potential therapeutic applications, particularly in drug development for conditions such as neurodegenerative diseases and cancer. Its ability to interact with biological pathways makes it a candidate for further pharmacological studies .

4. Industry

- Production of Specialty Chemicals : The compound is utilized in the production of various chemical products and intermediates, contributing to the development of specialty chemicals with tailored properties for industrial applications .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Exhibits significant antimicrobial properties against various pathogens. | |

| Enzyme Inhibition | Investigated as an inhibitor of acetylcholinesterase, relevant for Alzheimer's treatment. | |

| Anticancer Potential | Shown to induce apoptosis in cancer cells, making it a candidate for cancer therapy development. |

Case Study Insights

- Antimicrobial Activity : Research indicates that piperidine derivatives similar to this compound have shown promising antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating infections .

- Neuropharmacological Studies : The compound's role as an acetylcholinesterase inhibitor has been explored in studies aimed at addressing cognitive deficits associated with neurodegenerative diseases like Alzheimer's disease .

- Cancer Research : Investigations into the anticancer properties of piperidine derivatives have revealed that they can induce apoptosis in cancerous cells, highlighting their potential as therapeutic agents in oncology .

Mecanismo De Acción

The mechanism of action of 1-(2,3-Difluorobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

1-(2,3-Difluorobenzyl)piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:

1-(2,4-Difluorobenzyl)piperidin-4-aminedihydrochloride: Similar structure but with different fluorine substitution pattern.

1-(2,3-Dichlorobenzyl)piperidin-4-aminedihydrochloride: Chlorine atoms instead of fluorine atoms.

1-(2,3-Difluorobenzyl)piperidin-4-amine: Without the dihydrochloride salt form.

The uniqueness of 1-(2,3-Difluorobenzyl)piperidin-4-amine dihydrochloride lies in its specific fluorine substitution pattern and its dihydrochloride salt form, which enhances its stability and solubility .

Actividad Biológica

1-(2,3-Difluorobenzyl)piperidin-4-amine dihydrochloride is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by the presence of a difluorobenzyl group, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

IUPAC Name: 1-(2,3-Difluorobenzyl)piperidin-4-amine dihydrochloride

Molecular Formula: C11H14F2N·2HCl

CAS Number: 627833-17-4

The biological activity of 1-(2,3-Difluorobenzyl)piperidin-4-amine dihydrochloride is largely attributed to its ability to interact with various molecular targets in the body. Key mechanisms include:

- Receptor Modulation: The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

- Enzyme Inhibition: It potentially inhibits enzymes involved in metabolic processes, altering pathways that lead to various physiological effects.

- Gene Expression Alteration: The compound can affect the expression of genes associated with cell growth and apoptosis, contributing to its anticancer properties .

Anticancer Activity

Research indicates that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, studies have shown that similar piperidine derivatives can induce apoptosis in cancer cell lines such as FaDu (hypopharyngeal cancer) and demonstrate cytotoxicity comparable to established chemotherapeutics like bleomycin .

Neuropharmacological Effects

The compound's structure suggests potential dopaminergic activity. Compounds with similar piperidinyl structures have been explored for their effects on dopamine receptors, which are crucial in treating conditions like schizophrenia and Parkinson's disease .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

1-(2,3-Difluorobenzyl)piperidin-4-amine dihydrochloride can be compared with other piperidine derivatives based on their biological activities:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.